SA47 is a synthetic steroid derivative designed to function as a glucocorticoid receptor agonist and P-glycoprotein inhibitor []. It belongs to the class of chemosensitizing steroids []. Its development aimed to address P-glycoprotein expression in lymphoid malignancies, which can hinder the efficacy of chemotherapy regimens using anthracyclines, glucocorticoids, and Vinca alkaloids [].
While the provided literature lacks specific details on the synthesis of SA47, it mentions that it was created by modifying existing steroids. Specifically, a dimethylamino benzoate group was added to the 21-carbon atom of 17-deoxydexamethasone or dichlorisone []. This modification strategy suggests a multi-step synthesis involving protection, functional group modification, and deprotection steps.
The primary application of SA47, as explored in the available literature, is in the treatment of lymphoid malignancies []. It is proposed as a potential substitute for conventional glucocorticoids like dexamethasone or prednisolone in chemotherapy regimens []. Its dual mechanism of action, targeting both the glucocorticoid receptor and P-glycoprotein, aims to overcome drug resistance mediated by P-glycoprotein overexpression in cancer cells [].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2